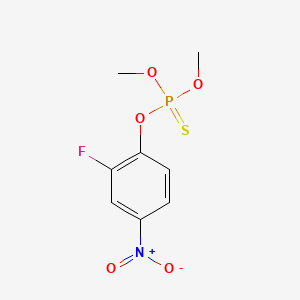
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and an aromatic ring substituted with a fluorine and nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-fluoro-4-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane or toluene, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
科学研究应用
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
作用机制
The mechanism of action of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester involves the inhibition of enzymes, particularly those containing serine residues in their active sites. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, which leads to the inactivation of the enzyme. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
相似化合物的比较
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester can be compared with other similar compounds, such as:
Methyl parathion: Another organophosphorus compound with similar enzyme inhibition properties but different substituents on the aromatic ring.
Tolclofos-methyl: Contains a dichloro-methylphenyl group instead of the fluoro-nitrophenyl group.
Etrimfos: Contains an ethoxy-ethyl-pyrimidinyl group, showing different biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
属性
CAS 编号 |
50589-96-3 |
|---|---|
分子式 |
C8H9FNO5PS |
分子量 |
281.20 g/mol |
IUPAC 名称 |
(2-fluoro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9FNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI 键 |
UGCIJNHCNMCAGA-UHFFFAOYSA-N |
规范 SMILES |
COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


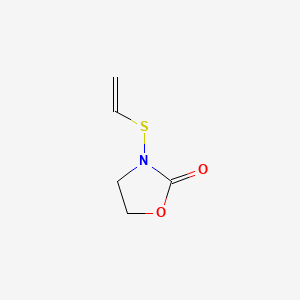

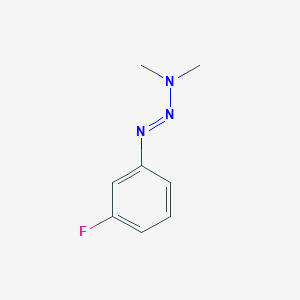
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
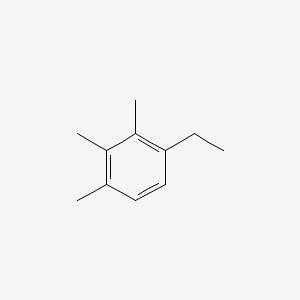
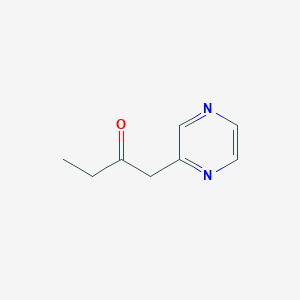
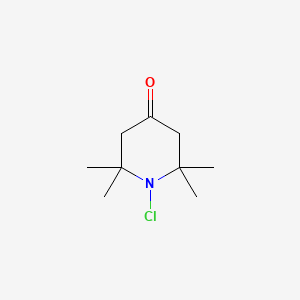
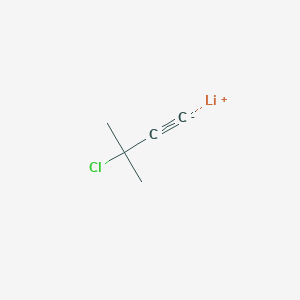
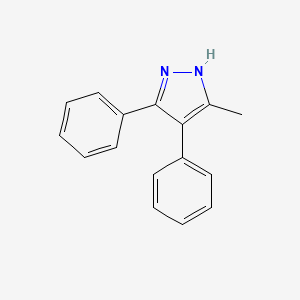
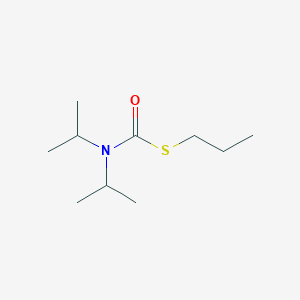
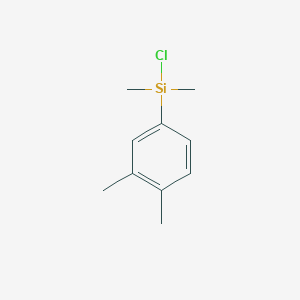

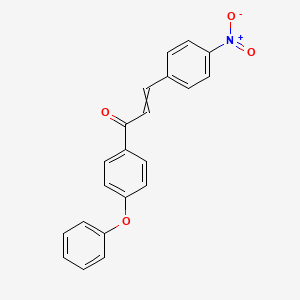
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
